N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Sulfanyl Group: The 4-chlorophenylsulfanyl group is introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenylmethanesulfonyl Group: This step involves sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of sulfanyl and sulfonyl groups with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfanyl and sulfonyl groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N,N-DIETHYLAMINE: This compound shares the 4-chlorophenylsulfanyl group but differs in the amine substitution.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: This compound features a similar sulfonamide group but has a different core structure.
Uniqueness
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring with both sulfanyl and sulfonyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H24ClFN2O3S2 |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClFN2O3S2/c22-18-5-7-19(8-6-18)29-14-11-24-21(26)16-9-12-25(13-10-16)30(27,28)15-17-3-1-2-4-20(17)23/h1-8,16H,9-15H2,(H,24,26) |
InChI Key |
KBEDZBKKFMDBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.